molecular formula C13H15NO B11896797 N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine

N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine

Cat. No.: B11896797
M. Wt: 201.26 g/mol
InChI Key: WLSNDRLGQPOZLK-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine is an organic compound with the molecular formula C12H15NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine typically involves the reaction of furan-2-amine with N-methyl-4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(4-methylphenyl)methyl]benzylamine
  • N-methyl-N-[(4-methylphenyl)methyl]pyrrole-2-amine
  • N-methyl-N-[(4-methylphenyl)methyl]thiophene-2-amine

Uniqueness

N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring can participate in various chemical reactions and interactions, making the compound versatile for different applications. Additionally, the combination of the methyl and 4-methylphenyl groups enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine

InChI

InChI=1S/C13H15NO/c1-11-5-7-12(8-6-11)10-14(2)13-4-3-9-15-13/h3-9H,10H2,1-2H3

InChI Key

WLSNDRLGQPOZLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C2=CC=CO2

Origin of Product

United States

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